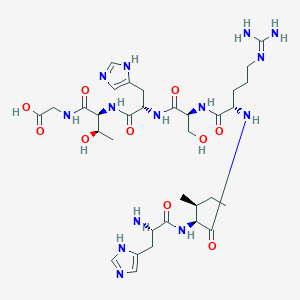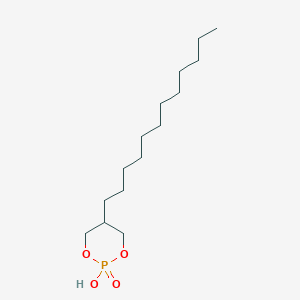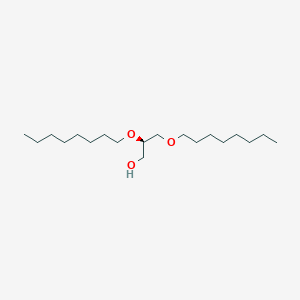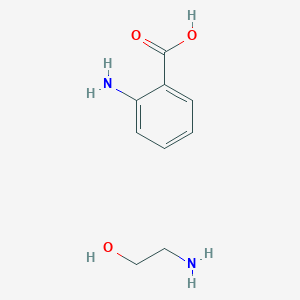
L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound consists of multiple amino acids, including histidine, isoleucine, ornithine, serine, threonine, and glycine. The presence of the diaminomethylidene group in the ornithine residue adds to its complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form corresponding aldehydes or ketones.
Reduction: The diaminomethylidene group can be reduced to form a simpler amine.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of simpler amines.
Substitution: Modified peptides with different functional groups.
Applications De Recherche Scientifique
L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic uses, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The diaminomethylidene group in the ornithine residue may play a crucial role in binding interactions, enhancing the peptide’s affinity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine .
- L-Serine, L-methionyl-L-histidyl-L-isoleucyl-L-arginyl-L-leucyl .
Uniqueness
L-Histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-threonylglycine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This structural uniqueness contributes to its distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
511245-92-4 |
|---|---|
Formule moléculaire |
C33H54N14O10 |
Poids moléculaire |
806.9 g/mol |
Nom IUPAC |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H54N14O10/c1-4-16(2)25(46-27(52)20(34)8-18-10-37-14-41-18)32(57)43-21(6-5-7-39-33(35)36)28(53)45-23(13-48)30(55)44-22(9-19-11-38-15-42-19)29(54)47-26(17(3)49)31(56)40-12-24(50)51/h10-11,14-17,20-23,25-26,48-49H,4-9,12-13,34H2,1-3H3,(H,37,41)(H,38,42)(H,40,56)(H,43,57)(H,44,55)(H,45,53)(H,46,52)(H,47,54)(H,50,51)(H4,35,36,39)/t16-,17+,20-,21-,22-,23-,25-,26-/m0/s1 |
Clé InChI |
KQFZYWQYMYFQNX-PVSKZQDESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride](/img/structure/B12572406.png)
![Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B12572411.png)
![2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12572418.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)

![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![2-[(Naphthalen-2-yl)sulfanyl]anthracene](/img/structure/B12572452.png)




